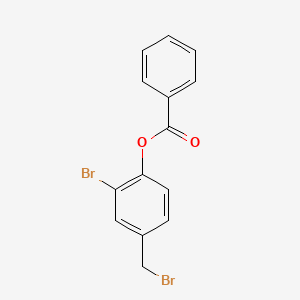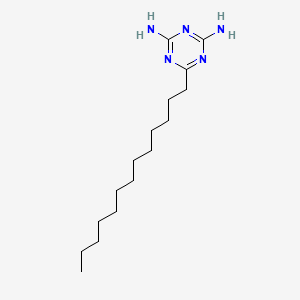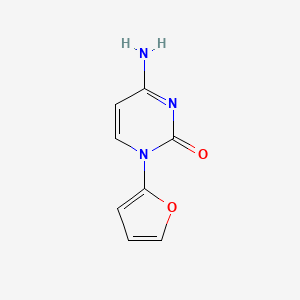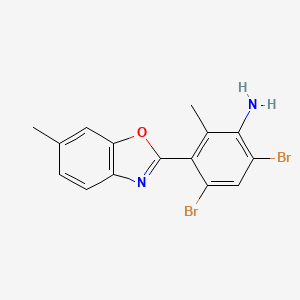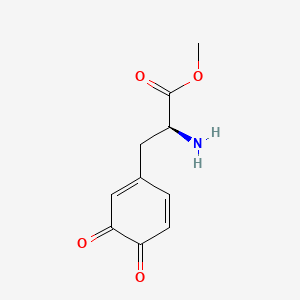
methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate is an organic compound with a complex structure that includes an amino group, a dioxocyclohexa-dienyl group, and a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and cyclohexa-dienyl derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like acetonitrile and water, along with catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxocyclohexa-dienyl group to a more saturated form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexane derivatives, and substituted amino esters.
科学研究应用
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The dioxocyclohexa-dienyl group plays a crucial role in its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
Uniqueness
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1 |
InChI 键 |
IWHRIGRBCULONI-ZETCQYMHSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC(=O)C(=O)C=C1)N |
规范 SMILES |
COC(=O)C(CC1=CC(=O)C(=O)C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

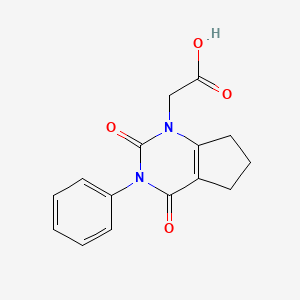
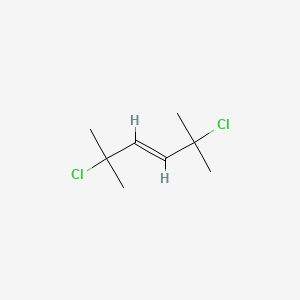
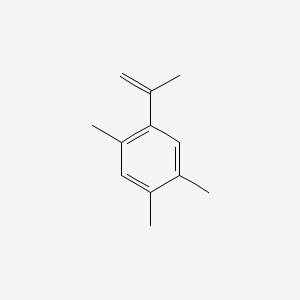
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
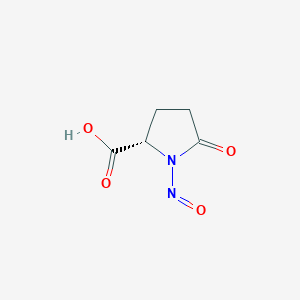
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)

![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
